5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, a morpholine ring, and a thiophene ring, all attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its benzofuran core
Biological Activity
5-Fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant activities, supported by data tables and case studies.
The compound's chemical structure and properties are critical for understanding its biological activity. Here are the key details:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 898643-99-7 |
Molecular Formula | C20H21FN2O3S |
Molecular Weight | 388.5 g/mol |
Antimicrobial Activity
Research indicates that benzofuran derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that compounds with a benzofuran scaffold showed promising activity against various bacterial strains and fungi. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against gram-positive and gram-negative bacteria .
Case Study: Antimycobacterial Activity
In vitro studies have shown that benzofuran derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis). A related compound demonstrated an IC90 value of less than 0.60 μM, indicating potent antimycobacterial activity . The structure-activity relationship (SAR) suggests that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It acts as an inhibitor of murine double minute 2 (MDM2), a protein that regulates tumor suppressor p53. High affinity to MDM2 (Ki < 1 nM) was reported, suggesting potential as an anticancer agent .
Table: Summary of Anticancer Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Various cancer cell lines | <1 | MDM2 inhibition |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- MDM2 Inhibition : By inhibiting MDM2, the compound may restore p53 function, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Properties
Molecular Formula |
C20H21FN2O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-15-11-14(21)4-5-17(15)26-19(13)20(24)22-12-16(18-3-2-10-27-18)23-6-8-25-9-7-23/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24) |
InChI Key |
OASXKAKXPCFTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Origin of Product |
United States |
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